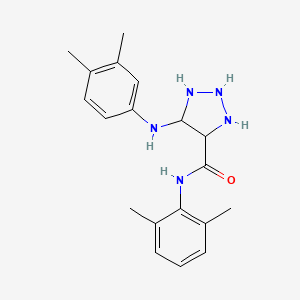![molecular formula C18H14N4O B2627092 (Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide CAS No. 1356816-00-6](/img/structure/B2627092.png)
(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide” belongs to the class of organic compounds known as imidazopyridines, which are aromatic heterocyclic compounds containing an imidazole ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazo[1,2-a]pyridine core, a cyano group (-CN), and a benzyl group attached to the nitrogen atom of the imidazole ring. The “(Z)” notation indicates the geometry around the carbon-carbon double bond .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyano group could undergo addition reactions, and the imidazo[1,2-a]pyridine core could participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and aromatic systems. For instance, the presence of the cyano group could increase its polarity, and the aromatic rings could contribute to its stability and rigidity .Aplicaciones Científicas De Investigación
Antiviral and Antiulcer Agents
The synthesis and evaluation of imidazo[1,2-a]pyridine derivatives have demonstrated potential antiviral activities. A series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to known antiviral agents, were specifically designed and prepared for testing as antirhinovirus agents. These compounds were developed through a series of synthesis steps that ensured the creation of the desired E-isomer, which is crucial for their antiviral activity evaluation (Hamdouchi et al., 1999).
Antibacterial Activity
Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antibacterial properties. A novel series of these compounds exhibited significant activity against Bacillus subtilis, suggesting their potential as antibacterial agents. The study highlighted the synthesis, characterization, and evaluation of these derivatives, pointing to their utility in combatting bacterial infections (Budumuru et al., 2018).
Catalytic Synthesis
The copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides showcases the compound's role in facilitating novel synthetic pathways. This process tolerates various functional groups and affords a series of 3-bromo-imidazo[1,2-a]pyridines under mild conditions, demonstrating the compound's utility in the synthesis of structurally complex and potentially bioactive molecules (Zhou et al., 2016).
Phosphatidylinositol 3-Kinase Inhibition
Imidazo[1,2-a]pyridine analogues of the ZSTK474 class of phosphatidylinositol 3-kinase (PI3K) inhibitors have been synthesized for biological evaluation, demonstrating the compound's potential in the development of cancer therapeutics. These analogues maintain isoform selectivity of their benzimidazole counterparts but generally show less potency, indicating the importance of structural variation in optimizing therapeutic activity (Gamage et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c19-11-15(18(23)21-12-14-6-2-1-3-7-14)10-16-13-20-17-8-4-5-9-22(16)17/h1-10,13H,12H2,(H,21,23)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKZRKXMEPVSFQ-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CN=C3N2C=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CN=C3N2C=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2627009.png)
![N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2627010.png)

![4-[(4-fluorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2627012.png)
![N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2627013.png)

![2-(3-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2627015.png)


![Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B2627021.png)
![N-benzyl-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2627027.png)
![(2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile](/img/structure/B2627028.png)

